molecular formula C16H16O8 B1667468 Bostrycin CAS No. 21879-81-2

Bostrycin

Cat. No. B1667468
CAS RN: 21879-81-2
M. Wt: 336.29 g/mol
InChI Key: ZQNOLGRKZRDRQO-OAGGEKHMSA-N
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Description

Bostrycin is an anthracenedione compound with notable phytotoxic and antibacterial activities. It belongs to the large family of quinones and is isolated from the secondary metabolites of a mangrove endophytic fungus .

Safety and Hazards

While Bostrycin has shown potential as an anticancer drug, it’s important to note that it also exhibited cytotoxicity towards MCF-10A cells . More research is needed to fully understand the safety and potential hazards associated with this compound.

Future Directions

Bostrycin has shown potential in the field of cancer research, particularly in inhibiting the growth of prostate cancer, gastric cancer, and lung cancer in vitro . Future research could focus on further understanding its mechanism of action and potential applications in cancer treatment. Additionally, this compound can currently be produced in a cost-effective manner using agro-industrial residues , which could have implications for its large-scale production and commercial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bostrycin can be synthesized through various methods, including the extraction and separation from solid products obtained by fermenting specific strains. One method involves using methanol for ultrasonic extraction from a solid product raw material obtained through fermentation . The pH value of the solid product is adjusted to 1.5-2.5 during the extraction process .

Industrial Production Methods: Industrial production of this compound often involves the use of agro-industrial residues as raw materials. For example, cane molasses and sugarcane bagasse are utilized in bioprocesses to produce this compound . The optimal conditions for submerged fermentation include a medium containing 1.0% cane molasses, incubation at 30°C, and agitation at 150 rpm for six days .

Comparison with Similar Compounds

Bostrycin is unique among anthracenedione compounds due to its specific mechanism of inducing apoptosis and its broad spectrum of biological activities. Similar compounds include other quinones such as 1,4-naphthoquinone, which also exhibit antibacterial and antitumor activities . this compound’s ability to target the PI3K/Akt pathway and its effectiveness against multiple cancer cell lines set it apart from other quinones .

List of Similar Compounds:
  • 1,4-Naphthoquinone
  • Plumbagin
  • Lawsone

This compound’s unique properties and diverse applications make it a valuable compound for further research and development in various scientific fields.

properties

{ "Design of the Synthesis Pathway": "Bostrycin can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "malonic acid", "ethyl acetoacetate", "methyl 3-aminocrotonate", "benzene", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of sodium hydroxide to form 4-hydroxy-3-(2-hydroxy-2-oxoethyl)benzoic acid", "Step 2: Decarboxylation of the intermediate product obtained in step 1 by heating with acetic anhydride and acetic acid to form 2-(4-hydroxyphenyl)-3-acetylcoumarin", "Step 3: Alkylation of the intermediate product obtained in step 2 with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 6-acetyl-2-(4-hydroxyphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate", "Step 4: Cyclization of the intermediate product obtained in step 3 with methyl 3-aminocrotonate in the presence of benzene and ethanol to form bostrycin", "Step 5: Purification of the crude product obtained in step 4 by recrystallization from ethanol and water." ] }

CAS RN

21879-81-2

Molecular Formula

C16H16O8

Molecular Weight

336.29 g/mol

IUPAC Name

(5R,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione

InChI

InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15-,16+/m1/s1

InChI Key

ZQNOLGRKZRDRQO-OAGGEKHMSA-N

Isomeric SMILES

C[C@@]1(CC2=C([C@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

SMILES

CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Canonical SMILES

CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bostrycin, Rhodosporin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bostrycin
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Bostrycin
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Bostrycin
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Bostrycin
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Bostrycin
Reactant of Route 6
Bostrycin

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